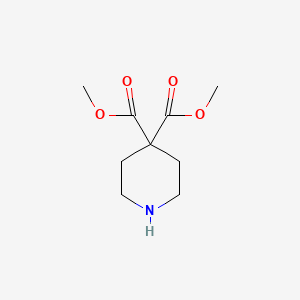
Dimethyl piperidine-4,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl piperidine-4,4-dicarboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidines are six-membered heterocyclic amines that are widely used as building blocks in the synthesis of pharmaceutical and agrochemical compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl piperidine-4,4-dicarboxylate typically involves the hydrogenation of functionalized pyridines. One common method is the reduction of pyridines using a rhodium oxide catalyst under mild conditions. This reaction requires a pyridine substrate, a catalyst, and a hydrogen source . The reaction conditions are generally mild, making it a practical method for synthesizing piperidine derivatives.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation processes using specialized equipment to ensure high yield and purity. The use of stable and commercially available rhodium compounds, such as Rh2O3, is common in these processes .
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl piperidine-4,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas and rhodium oxide catalysts are typically used for hydrogenation reactions.
Substitution: Reagents such as alkyl halides and nucleophiles are used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
Dimethyl piperidine-4,4-dicarboxylate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of dimethyl piperidine-4,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the brain, influencing neurological functions .
Comparaison Avec Des Composés Similaires
- Dimethyl piperidine-2,6-dicarboxylate
- Piperidine-3-carboxamide
- 5-(Methoxycarbonyl)piperidine-2-carboxylic acid
Comparison: Dimethyl piperidine-4,4-dicarboxylate is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. Compared to other piperidine derivatives, it may exhibit different pharmacological properties and synthetic utility .
Propriétés
Formule moléculaire |
C9H15NO4 |
|---|---|
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
dimethyl piperidine-4,4-dicarboxylate |
InChI |
InChI=1S/C9H15NO4/c1-13-7(11)9(8(12)14-2)3-5-10-6-4-9/h10H,3-6H2,1-2H3 |
Clé InChI |
HTFKGBZWPKAKEX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CCNCC1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Benzo[b]thiophen-3-yl)propan-2-one](/img/structure/B13533569.png)




![1-[(2-Bromo-4-methoxyphenyl)methyl]piperazine](/img/structure/B13533586.png)



![1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B13533605.png)




